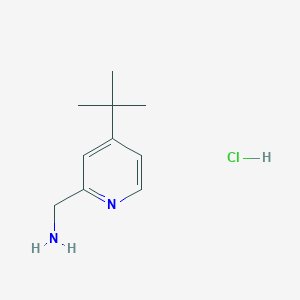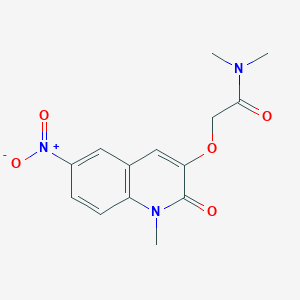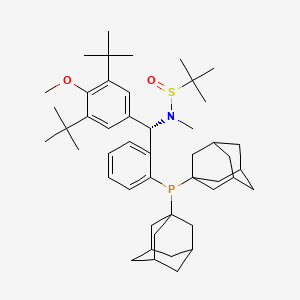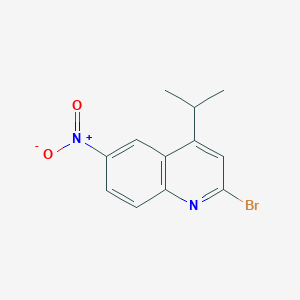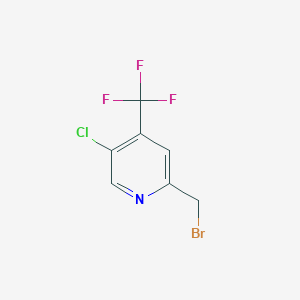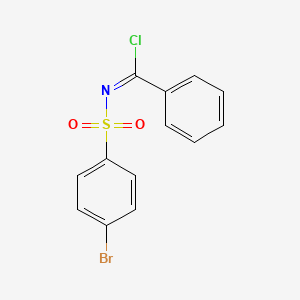![molecular formula C10H10O B13653902 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethanone is a unique organic compound characterized by its bicyclic structure
Méthodes De Préparation
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene under specific conditions. The reaction is carried out in the presence of a Grignard reagent, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s bicyclic structure allows it to fit into unique binding sites, making it a versatile molecule in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone stands out due to its unique bicyclic structure. Similar compounds include:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: This compound shares a similar bicyclic core but differs in its functional groups and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: Another related compound used in organic synthesis.
The uniqueness of 1-(Bicyclo[42
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethanone |
InChI |
InChI=1S/C10H10O/c1-7(11)9-4-2-8-3-5-10(8)6-9/h2,4,6H,3,5H2,1H3 |
Clé InChI |
SEDCRTYYTGWRHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(CC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


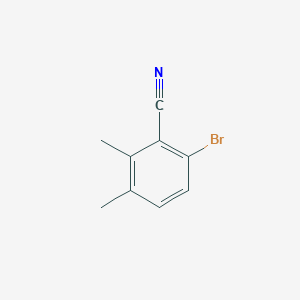
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
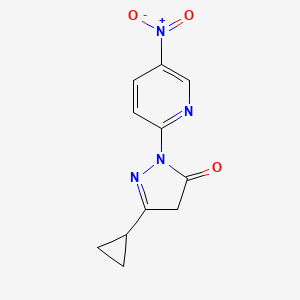
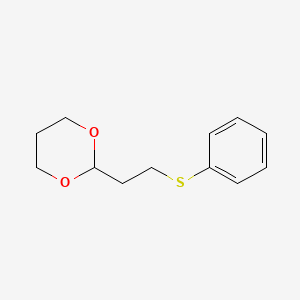
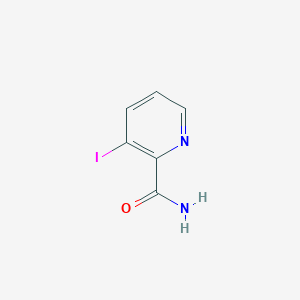
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
